
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the formylation of the pyrazole ring occurs in the presence of a chlorinating agent . This reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular function and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H6ClN3O |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-(4-chloropyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-12-13(5-8)9-1-7(6-14)2-11-4-9/h1-6H |
InChI-Schlüssel |
AKTCALYPSZVJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N2C=C(C=N2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


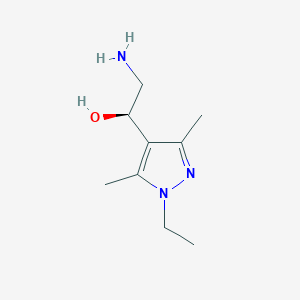
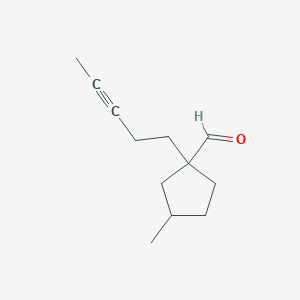
![4-[(Pent-4-yn-2-yl)amino]benzoic acid](/img/structure/B13301666.png)
![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)

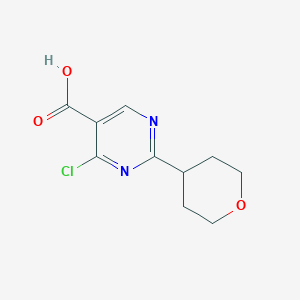
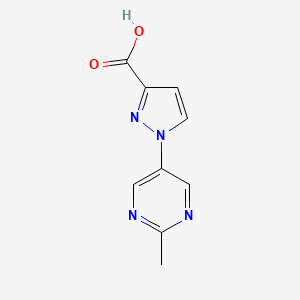
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)

amine](/img/structure/B13301736.png)
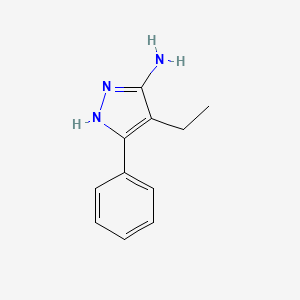
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
